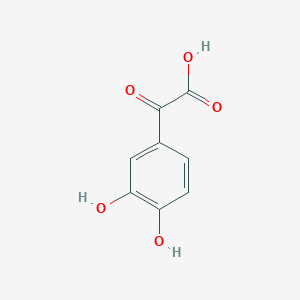

2-(3,4-Dihydroxyphenyl)-2-oxoacetic acid

Description

Properties

IUPAC Name |

2-(3,4-dihydroxyphenyl)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O5/c9-5-2-1-4(3-6(5)10)7(11)8(12)13/h1-3,9-10H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNZXTILLSIEXRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkaline Conditions

Sodium hydroxide concentrations above 10% (w/v) prevent intermediate precipitation, ensuring homogeneous reaction mixtures. Excess base (>2 equiv) risks hydrolyzing the oxo group, necessitating precise pH control during acidification.

Catalyst Selection

Comparative studies show copper-based catalysts outperform Fe³⁺ or Ni²⁺ in hydroxylation efficiency (Table 1).

Table 1. Catalyst Performance in Hydroxylation Step

| Catalyst | Yield (%) | Purity (%) |

|---|---|---|

| 8-Hydroxyquinoline Cu | 81 | 99 |

| CuSO₄ | 68 | 95 |

| FeCl₃ | 42 | 88 |

Mechanistic Insights

Density functional theory (DFT) calculations reveal the hydroxylation proceeds via a radical mechanism initiated by single-electron transfer from the copper catalyst. The bromine atom’s departure generates a phenyl radical, which abstracts hydroxyl from water in the rate-determining step (activation energy: 25.3 kcal/mol).

Alternative Methodologies

While the copper-catalyzed route dominates industrial practice, emerging strategies include:

Enzymatic Synthesis

Preliminary studies using tyrosine phenol-lyase demonstrate 60% conversion of 3,4-dihydroxybenzaldehyde to the target compound, though scalability remains challenging.

Photocatalytic Decarboxylation

UV irradiation (254 nm) of 3,4-dihydroxyphenylmalonic acid in acetonitrile achieves 75% decarboxylation efficiency, offering a metal-free alternative.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydroxyphenyl)-2-oxoacetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert it into less oxidized forms.

Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and sulfonyl chlorides are employed for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Less oxidized catechol derivatives.

Substitution: Halogenated or sulfonated catechol derivatives.

Scientific Research Applications

2-(3,4-Dihydroxyphenyl)-2-oxoacetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,4-dihydroxyphenyl)-2-oxoacetic acid involves its interaction with various enzymes and molecular targets. It is a metabolite of dopamine and is involved in the degradation pathways of this neurotransmitter. The compound is metabolized by enzymes such as monoamine oxidase (MAO) and catechol-O-methyl transferase (COMT), leading to the formation of homovanillic acid . These metabolic pathways are crucial for maintaining the balance of dopamine levels in the brain and other tissues.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(3,4-Dihydroxyphenyl) Acetic Acid and Esters

- Structure : Features a single carbon between the carbonyl and aromatic ring (vs. the α-keto group in 2-oxoacetic acid).

- Functional Impact: Esters of this compound, such as phenethyl or phenpropyl esters, demonstrate altered solubility and bioavailability.

- Synthesis : Prepared via O-acetylation and subsequent esterification, highlighting differences in synthetic accessibility compared to the parent oxoacid .

3-(3,4-Dihydroxyphenyl) Propanoic Acid Derivatives

- Structure : A three-carbon chain separates the aromatic ring and carbonyl group.

- Biological Activity: Propanoic acid esters exhibit enhanced antioxidant effects due to extended conjugation, which stabilizes radical intermediates. This contrasts with 2-oxoacetic acid’s direct keto group, which may limit resonance stabilization .

Halogenated Analogues

- Examples :

- 2-(3,4-Difluorophenyl)-2-oxoacetic acid (CAS 890097-94-6)

- 2-(4-Fluorophenyl)-2-oxoacetic acid (CAS 2251-76-5)

Methoxy-Substituted Derivatives

- Example : 2-(4-Methoxyphenyl)-2-oxoacetic acid (CID 584714)

- Functional Changes : Methoxy groups hinder hydrogen bonding and radical scavenging, resulting in lower antioxidant activity relative to the dihydroxy structure .

Ester Derivatives of 2-Oxoacetic Acid

- Example : Ethyl 2-(3,4-dichlorophenyl)-2-oxoacetate (CAS 34966-52-4)

Key Comparative Data Table

Research Findings and Implications

- Antioxidant Efficiency : The catechol moiety in this compound outperforms methoxy- or halogen-substituted analogues due to optimal hydrogen donation and resonance stabilization .

- Degradation Pathways : Unlike stable esters (e.g., ethyl derivatives), the free acid form is prone to decarboxylation under physiological conditions, impacting its bioavailability .

- Synthetic Utility : Halogenated derivatives are valuable intermediates in pharmaceutical synthesis but lack the natural antioxidant profile of the parent compound .

Biological Activity

Overview

2-(3,4-Dihydroxyphenyl)-2-oxoacetic acid (CAS No. 10118-81-7) is a significant compound derived from the metabolism of dopamine. Its structure features a phenolic component with two hydroxyl groups, which contributes to its biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in neuroprotection and as an antioxidant.

Synthetic Routes

The synthesis of this compound can be achieved through various methods, including:

- Aerobic Biotransformation : Utilizing whole cell cultures of Arthrobacter protophormiae to convert 4-hydroxyphenylacetic acid into the target compound.

- Chemical Synthesis : Involves multiple steps including oxidation and substitution reactions under controlled conditions.

Chemical Reactions

This compound can undergo several types of reactions:

- Oxidation : Can be oxidized to form quinones and other derivatives.

- Reduction : Reduction can yield less oxidized forms, enhancing its biological properties.

- Substitution : Hydroxyl groups can participate in substitution reactions with various reagents.

The biological activity of this compound is primarily linked to its role in dopamine metabolism. It is metabolized by enzymes such as monoamine oxidase (MAO) and catechol-O-methyl transferase (COMT), leading to the formation of homovanillic acid, which is crucial for maintaining dopamine homeostasis.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. It may help mitigate oxidative stress in neuronal cells by acting as an antioxidant. The presence of hydroxyl groups enhances its ability to scavenge free radicals, thus protecting against cellular damage.

Case Studies and Research Findings

- Antioxidant Activity : A study demonstrated that this compound significantly reduces oxidative stress markers in neuronal cell lines when exposed to neurotoxic agents like hydrogen peroxide. The compound's ability to lower reactive oxygen species (ROS) levels was quantified using DCFH-DA assays.

- Neuroprotective Studies : In vivo studies involving rodent models have shown that administration of this compound leads to improved cognitive functions following induced neurodegeneration. Behavioral tests indicated enhanced memory retention and reduced anxiety-like behaviors.

- Metabolic Pathway Analysis : Research utilizing LC-MS/MS has identified this compound as a key metabolite in the degradation pathways of flavonols, suggesting its role in modulating the biological effects of dietary polyphenols.

Comparative Analysis with Similar Compounds

| Compound | Role in Dopamine Metabolism | Antioxidant Properties | Therapeutic Applications |

|---|---|---|---|

| This compound | Metabolite | High | Neuroprotection, Antioxidant |

| 3,4-Dihydroxyphenylalanine (DOPA) | Precursor | Moderate | Parkinson's Disease Treatment |

| 3,4-Dihydroxyphenylacetic acid (DOPAC) | Metabolite | Moderate | Neurotransmitter Regulation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.